molecular formula C19H20ClN3O B2578264 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide CAS No. 338422-99-4

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide

Cat. No.: B2578264
CAS No.: 338422-99-4
M. Wt: 341.84
InChI Key: KLVFSDOBGBXUFI-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide is a synthetic carboxamide derivative featuring a benzimidazole core linked to a 3-chlorophenyl group via a branched alkyl chain. This compound is of interest due to its structural complexity, which combines a benzimidazole moiety—known for its pharmacological relevance—with a chloro-substituted aromatic carboxamide.

Synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., chlorides) and amines. Structural confirmation relies on spectroscopic techniques (NMR, IR, MS) and X-ray crystallography, as exemplified in and .

Properties

IUPAC Name

3-chloro-N-[2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-11(2)17(23-19(24)13-5-4-6-14(20)10-13)18-21-15-8-7-12(3)9-16(15)22-18/h4-11,17H,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVFSDOBGBXUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. Subsequent chlorination and alkylation steps are then employed to introduce the chloro and propyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzimidazoles or chlorinated derivatives.

Scientific Research Applications

Hedgehog Pathway Inhibition

Research indicates that compounds structurally similar to 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide act as inhibitors of the Hedgehog signaling pathway, which is crucial in regulating cell growth and differentiation. This pathway is implicated in various cancers and fibrotic diseases. By modulating this pathway, the compound could potentially be used in therapeutic strategies against these conditions.

Antibacterial and Antifungal Activities

The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against common pathogens. This makes it a candidate for further development in the treatment of infections caused by resistant strains.

A study evaluated the biological activity of various benzimidazole derivatives, including the target compound. The results demonstrated significant antibacterial activity against Klebsiella pneumoniae and antifungal effects against Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could be effective alternatives to existing antibiotics.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to specific biological targets involved in cancer pathways. These studies suggest that the compound exhibits strong interactions with target proteins, potentially leading to its efficacy as an anticancer agent .

Mechanism of Action

The mechanism by which 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Key Example :

  • N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzenecarboxamide () Structural Difference: This analog features a 2,4-dichlorophenyl group instead of a 3-chlorophenyl moiety. Impact: The dichloro substitution increases molecular weight (avg. mass: ~436.3 g/mol vs. ~397.9 g/mol for the target compound) and may enhance halogen bonding interactions in biological targets. However, steric hindrance at the 2- and 4-positions could reduce solubility compared to the mono-substituted target compound .

General Trends :

  • Chloro Substitution: Mono-chloro derivatives (e.g., 3a in ) exhibit moderate yields (68%) and melting points (133–135°C), while dichloro analogs (e.g., 3b in ) show similar yields but higher melting points (171–172°C), suggesting increased crystallinity due to stronger intermolecular forces .
Core Heterocycle Variations

Benzimidazole vs. Pyrazole :

  • Compounds in (e.g., 3a–3p) replace the benzimidazole core with pyrazole rings. Pyrazole derivatives demonstrate lower molecular weights (e.g., 403.1 g/mol for 3a) and distinct electronic properties due to the absence of fused aromaticity.

Imidazole vs. Benzimidazole :

  • The compound in contains an imidazole ring instead of benzimidazole, resulting in a smaller conjugated system. This reduces planarity and may limit interactions with flat binding pockets in enzymes or receptors .
Functional Group Influence

Carboxamide vs. Sulfonamide :

  • describes a benzenesulfonamide derivative (PZ-1361) synthesized via mechanochemistry. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing their ionization state and bioavailability .

N,O-Bidentate Directing Groups :

  • highlights an N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Such groups facilitate metal-catalyzed C–H functionalization, a feature absent in the target compound due to its benzimidazole structure .

Spectroscopic and Crystallographic Data

Compound Key Spectroscopic Data X-ray Confirmation Reference
Target Compound ¹H/¹³C NMR (expected peaks: δ 7.5–8.1 for aromatic H; δ 160–170 for carboxamide C=O) Likely required
N,O-Bidentate derivative (Evid. 2) IR: 1636 cm⁻¹ (C=O stretch); ¹H NMR: δ 2.42 (s, CH₃) Yes
Pyrazole carboxamide (3a) ¹H NMR: δ 8.12 (s, pyrazole H); MS: [M+H]⁺ 403.1 No

X-ray analysis (e.g., via SHELX software, ) is critical for confirming the stereochemistry of branched alkyl chains and substituent orientations .

Biological Activity

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide, with the CAS number 338422-99-4, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is C19H20ClN3OC_{19}H_{20}ClN_{3}O, with a molecular weight of 341.83 g/mol. The predicted boiling point is approximately 573.8 °C, and it has a density of about 1.242 g/cm³. The compound features a chloro group and a benzimidazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC19H20ClN3OC_{19}H_{20}ClN_{3}O
Molecular Weight341.83 g/mol
Boiling Point573.8 °C
Density1.242 g/cm³
pKa11.89

Biological Activity

The biological activities of compounds containing benzimidazole derivatives are well-documented, particularly in the context of anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under discussion has been evaluated for several biological activities:

Anticancer Activity

Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with benzimidazole structures have also been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been explored in several studies, where they demonstrated the ability to reduce pro-inflammatory cytokine production and inhibit inflammatory pathways .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated a series of benzimidazole derivatives and found that certain modifications significantly enhanced their cytotoxicity against breast cancer cells .
  • Antimicrobial Testing : Another research article focused on the synthesis and evaluation of new benzimidazole derivatives against resistant bacterial strains, demonstrating promising results in inhibiting growth .
  • Inflammation Model : In an experimental model of inflammation, a related compound was shown to reduce edema and inflammatory markers significantly compared to controls .

Q & A

Basic Question: What are the recommended synthetic routes for 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide?

Methodological Answer:
The compound can be synthesized via microwave-assisted protocols, which enhance reaction efficiency and yield. For example, microwave irradiation coupled with catalysts like DCQX (dichloroquinoxaline) accelerates cyclization and amide bond formation, as demonstrated in benzimidazole derivatives synthesis . Post-synthesis purification typically involves column chromatography (silica gel) and recrystallization using ethanol-water mixtures. Characterization via 1^1H/13^13C NMR, FT-IR, and elemental analysis is critical to confirm structural integrity .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Reaction path search algorithms (e.g., quantum chemical calculations) and AI-driven platforms like ICReDD’s workflow integrate computational modeling with experimental validation. These tools predict optimal reaction conditions (e.g., solvent polarity, temperature) by analyzing transition states and energy barriers, reducing trial-and-error approaches . Virtual simulations in COMSOL Multiphysics further refine parameters like mixing efficiency or heat distribution in scaled-up reactions .

Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:
Standard techniques include:

  • NMR spectroscopy : Resolves aromatic protons and confirms substitution patterns in the benzimidazole and chlorobenzene moieties.
  • Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine atoms).
  • X-ray crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced Question: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR) require cross-validation:

  • Dynamic NMR (DNMR) : Detects conformational exchange in flexible substituents.
  • 2D-COSY/NOESY : Maps proton-proton correlations to distinguish regioisomers.
  • DFT calculations : Simulate NMR spectra for comparison with experimental data, addressing discrepancies caused by solvent effects or tautomerism .

Basic Question: What safety protocols apply when handling intermediates with reactive functional groups?

Methodological Answer:

  • Lab hygiene : Follow OSHA guidelines for chlorinated compounds (gloves, fume hoods).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency protocols : Train researchers in spill management and first aid for halogenated solvent exposure .

Advanced Question: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to UV light, acidic (HCl), and basic (NaOH) conditions.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the amide bond).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature .

Basic Question: What are the key steps in validating biological activity assays for this compound?

Methodological Answer:

  • Positive controls : Compare with known benzimidazole-based inhibitors.
  • Dose-response curves : Assess IC50_{50} values across 3+ replicates.
  • Selectivity screening : Test against off-target enzymes to rule out nonspecific binding .

Advanced Question: How to investigate structure-activity relationships (SAR) using modular synthetic approaches?

Methodological Answer:

  • Parallel synthesis : Vary substituents (e.g., methyl groups on benzimidazole, chloro positioning) and test activity.
  • QSAR models : Apply machine learning to correlate structural descriptors (logP, polar surface area) with bioactivity data.
  • Cryo-EM/X-ray crystallography : Resolve ligand-target binding modes to guide rational design .

Basic Question: How to ensure reproducibility in multi-step synthesis?

Methodological Answer:

  • Standardized protocols : Document reaction parameters (e.g., microwave power, solvent ratios).
  • Batch tracking : Use LIMS (Laboratory Information Management Systems) to log deviations.
  • Inter-lab validation : Share samples with collaborators for independent verification .

Advanced Question: What cross-disciplinary strategies enhance research on this compound’s applications?

Methodological Answer:

  • Material science integration : Study its self-assembly properties for nanotechnology applications.
  • Environmental chemistry : Assess biodegradation pathways using LC-QTOF-MS.
  • AI-driven automation : Deploy robotic platforms for high-throughput screening of derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.